ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate
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Overview
Description
ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate with appropriate reagents to introduce the indole moiety . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
- 2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Ethyl 1,3-dioxo-2-indanecarboxylate
Uniqueness
ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is unique due to its specific structural features, which include an indole moiety and an ethoxy group.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5/c1-3-30-15-11-12-20-19(14-15)16(21(25-20)24(29)31-4-2)10-7-13-26-22(27)17-8-5-6-9-18(17)23(26)28/h5-6,8-9,11-12,14,25H,3-4,7,10,13H2,1-2H3 |
InChI Key |
LVTULNPDCBWXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)OCC |
Origin of Product |
United States |
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